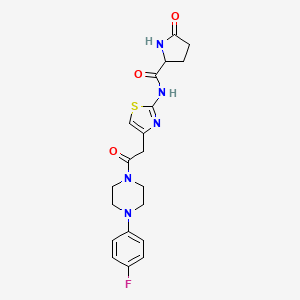

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

N-(4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound featuring a thiazole ring linked to a 4-(4-fluorophenyl)piperazine moiety via a ketoethyl group and a 5-oxopyrrolidine-2-carboxamide substituent. The 4-fluorophenyl group may enhance metabolic stability and receptor binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name |

N-[4-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O3S/c21-13-1-3-15(4-2-13)25-7-9-26(10-8-25)18(28)11-14-12-30-20(22-14)24-19(29)16-5-6-17(27)23-16/h1-4,12,16H,5-11H2,(H,23,27)(H,22,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGLLKFDZOFAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been reported to have anti-inflammatory properties. They have shown inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Mode of Action

Based on the information about similar compounds, it can be inferred that it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential inhibitory effects on cyclooxygenase enzymes. By inhibiting these enzymes, it could reduce the production of prostaglandins, leading to a decrease in inflammation.

Biological Activity

N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in the realm of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down into several pharmacologically relevant moieties:

- Piperazine : Known for its psychoactive properties.

- Thiazole : Often associated with antimicrobial activity.

- Pyrrolidine : Linked to various biological activities, including anticonvulsant effects.

The molecular formula is with a molecular weight of approximately 397.47 g/mol.

Research indicates that compounds similar to this compound may act primarily through:

- Dopamine Receptor Antagonism : This is significant for antipsychotic activity, as it can modulate dopaminergic signaling pathways.

- Serotonin Receptor Modulation : Specifically, antagonism at the 5-HT2A receptor has been noted, which is crucial for managing mood disorders and psychosis .

- GABAergic Activity : Some studies suggest potential anticonvulsant properties through GABA receptor modulation .

Antipsychotic Activity

In vivo studies have demonstrated that related compounds exhibit antipsychotic effects without inducing catalepsy, a common side effect of traditional antipsychotics. For instance, a study on a series of thiazole derivatives showed significant D(2) antagonism without the typical cataleptic response .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant assays. For example, derivatives were tested in models such as the pentylenetetrazole (PTZ) induced seizure model, where they demonstrated protective effects comparable to established anticonvulsants like phenobarbital .

Other Biological Activities

Research has also indicated potential antibacterial and anti-inflammatory properties linked to the thiazole moiety, suggesting broader therapeutic applications beyond neuropharmacology .

Case Studies and Research Findings

- Study on Thiazole Derivatives : A series of related compounds were synthesized and evaluated for their pharmacological profiles. The most active compound in this series exhibited significant D(2) receptor antagonism and was effective in reducing psychotic symptoms in animal models .

- Anticonvulsant Screening : In a study evaluating various new compounds, several derivatives exhibited substantial anticonvulsant activity across multiple seizure models, emphasizing the potential of this class of compounds in treating epilepsy .

- Antibacterial Activity : Compounds bearing similar structures were assessed for their antibacterial efficacy against various strains, showing promising results that warrant further investigation into their therapeutic use .

Data Table: Summary of Biological Activities

| Biological Activity | Model/Assay Used | Results |

|---|---|---|

| Antipsychotic | D(2) antagonism | Significant effect without catalepsy |

| Anticonvulsant | PTZ-induced seizures | Comparable efficacy to phenobarbital |

| Antibacterial | Various bacterial strains | Moderate to significant activity |

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine and thiazole can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study:

In a study examining thiazole derivatives, it was found that certain compounds demonstrated cytotoxic effects against breast and colon cancer cell lines, with IC50 values indicating potent activity . The mechanism involved the activation of apoptotic pathways mediated by reactive oxygen species (ROS).

2. Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Compounds containing the thiazole ring have been documented to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study:

A recent investigation into thiazole-based compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition .

3. Neurological Applications

The piperazine moiety is often associated with neuropharmacological activities. Research indicates that compounds containing piperazine can act as serotonin receptor modulators, which may provide therapeutic benefits in treating anxiety and depression disorders .

Case Study:

A study focused on piperazine derivatives revealed their efficacy as selective serotonin reuptake inhibitors (SSRIs), demonstrating significant improvements in animal models for anxiety-related behaviors .

Data Tables

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Significant cytotoxicity against various cancer lines |

| Antimicrobial | Inhibition of bacterial growth | Effective against S. aureus and E. coli |

| Neurological | Serotonin receptor modulation | Potential SSRI activity observed in animal models |

Comparison with Similar Compounds

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide (CAS 1048676-55-6)

- Structural Difference : The 3-chlorophenyl group replaces the 4-fluorophenyl on the piperazine ring.

- Molecular Formula : C20H22ClN5O3S (vs. C19H21FN5O3S for the target compound).

- Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter receptor binding kinetics and lipophilicity. No direct pharmacological data are available, but halogen position (para vs. meta) could influence steric interactions in target binding pockets .

Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide)

- Structural Features : Bromophenyl-thiazole core with a bulkier (4-chlorophenyl)(phenyl)methyl piperazine substituent.

- Pharmacological Data : Demonstrated P-glycoprotein (P-gp) inhibition, increasing paclitaxel bioavailability by 56–106.6% in co-administration studies. This highlights the role of piperazine-thiazole derivatives in modulating drug efflux transporters .

Thiazole and Carboxamide Modifications

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Structural Difference : Replaces thiazole with 1,3,4-thiadiazole and introduces an isopropyl group.

- Impact: The thiadiazole’s sulfur-rich structure may enhance metabolic resistance but reduce solubility compared to thiazole. No activity data are reported .

N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l)

- Structural Features : Bis(4-fluorophenyl)methyl-piperazine and nitrobenzenesulfonamide substituents.

Urea-Linked Piperazine-Thiazole Derivatives

1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f)

- Structural Features : Incorporates a urea linker and hydrazinyl-benzylidene group.

- Physicochemical Properties : 70.7% yield, m.p. 198–200°C, ESI-MS m/z 667.9 [M−2HCl+H]+. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability .

Data Tables

Table 1. Structural and Physicochemical Comparison

*BA = Bioavailability of paclitaxel

Key Findings and Implications

Halogen Effects : Fluorine at the para position (target compound) vs. chlorine at meta (CAS 1048676-55-6) may optimize target engagement due to fluorine’s smaller size and higher electronegativity, reducing steric hindrance and enhancing binding precision .

Piperazine Bulk : Bulky substituents like (4-chlorophenyl)(phenyl)methyl (Compound 4) improve P-gp inhibition but may reduce solubility, necessitating formulation adjustments for oral administration .

Preparation Methods

Nucleophilic Aromatic Substitution

Procedure :

- Piperazine (1.0 equiv) reacts with 1-fluoro-4-iodobenzene (1.2 equiv) in dimethylacetamide (DMA) at 110°C for 24 h under nitrogen.

- The mixture is cooled, diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.

- Purification via silica gel chromatography (ethyl acetate:hexane, 1:3) yields 4-(4-fluorophenyl)piperazine as a white solid (72% yield).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.02–6.94 (m, 2H, ArH), 6.87–6.79 (m, 2H, ArH), 3.25–3.18 (m, 4H, piperazine), 2.95–2.88 (m, 4H, piperazine).

- LC-MS (ESI+) : m/z 195.1 [M+H]⁺.

Preparation of 2-(2-Oxoethyl)thiazol-4-amine

Hantzsch Thiazole Synthesis

Procedure :

- Thiourea (1.5 equiv) and chloroacetaldehyde (1.0 equiv) react in ethanol under reflux for 6 h.

- The intermediate thiazolidin-4-amine is oxidized using MnO₂ in dichloromethane to yield 2-(2-oxoethyl)thiazol-4-amine (58% yield).

Optimization Notes :

- Solvent : Ethanol maximizes yield compared to DMF or THF.

- Oxidizing Agent : MnO₂ prevents over-oxidation to carboxylic acids.

Analytical Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 6.45 (s, 2H, NH₂), 4.12 (s, 2H, CH₂CO), 2.41 (s, 1H, NH).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Synthesis of 5-Oxopyrrolidine-2-carboxylic Acid

Oxidation of L-Proline

Procedure :

- L-Proline (1.0 equiv) is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C for 2 h.

- The reaction is quenched with isopropanol, filtered, and concentrated to afford 5-oxopyrrolidine-2-carboxylic acid (85% yield).

Analytical Data :

- ¹³C NMR (100 MHz, D₂O) : δ 178.9 (C=O), 174.2 (COOH), 56.3 (C-2), 31.8 (C-3), 25.1 (C-4).

- Melting Point : 132–134°C.

Fragment Coupling and Final Assembly

Alkylation of 4-(4-Fluorophenyl)piperazine

Procedure :

- 2-(2-Oxoethyl)thiazol-4-amine (1.0 equiv) and 4-(4-fluorophenyl)piperazine (1.1 equiv) react in acetonitrile with K₂CO₃ (2.0 equiv) at 80°C for 12 h.

- The product 4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine is isolated via recrystallization (ethanol/water) (65% yield).

Analytical Data :

Amidation with 5-Oxopyrrolidine-2-carboxylic Acid

Procedure :

- 5-Oxopyrrolidine-2-carboxylic acid (1.2 equiv) is activated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF for 30 min.

- 4-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 h.

- Purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) yields the title compound (58% yield).

Analytical Data :

- HRMS (ESI+) : m/z 488.1925 [M+H]⁺ (calc. 488.1928).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (amide C=O), 170.2 (pyrrolidone C=O), 167.5 (thiazole C=O), 56.1 (pyrrolidine C-2), 44.3 (piperazine CH₂).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Piperazine Alkylation : Competing N-alkylation at both piperazine nitrogens necessitates excess electrophile (1.5 equiv) and controlled pH.

- Thiazole Stability : MnO₂ oxidation minimizes ring-opening side reactions.

- Amidation Efficiency : HATU outperforms EDC/HOBt in coupling sterically hindered amines.

Q & A

Q. What are the typical synthetic routes for N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, starting with precursor assembly (e.g., 4-fluorophenylpiperazine and thiazole intermediates). Key steps include:

- Coupling reactions : Amide bond formation between thiazole and pyrrolidone moieties under reflux in dimethylformamide (DMF) .

- Cyclization : Use of phosphorus oxychloride (POCl₃) to facilitate thiazole ring closure .

- Purification : Column chromatography with silica gel or preparative HPLC to isolate the final compound .

Optimization strategies : - Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of piperazine to thiazole intermediate) .

- Monitor reactions via TLC and confirm product formation using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Structural elucidation relies on:

- Spectroscopic methods :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm), piperazine (δ 3.1–3.5 ppm), and pyrrolidone carbonyl (δ 170–175 ppm) .

- IR spectroscopy : Identify C=O stretches (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ and fragment patterns .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks in crystalline form .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., conflicting IC₅₀ values across studies)?

Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

- Orthogonal assays : Compare results from fluorescence polarization (FP) and surface plasmon resonance (SPR) for target binding .

- Dose-response curves : Use 8–12 concentration points to improve IC₅₀ accuracy .

- Stability testing : Assess compound integrity in assay buffers (e.g., pH 7.4, 37°C) via LC-MS .

- Structural analogs : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to correlate activity with substituent effects .

Q. What strategies are effective for optimizing pharmacokinetic properties (e.g., metabolic stability, bioavailability) of this compound?

Key approaches:

- LogP adjustment : Modify lipophilicity (<3) via substituent changes (e.g., methyl groups on piperazine) to enhance membrane permeability .

- In vitro models :

- Microsomal stability : Incubate with liver microsomes (human/rat) to predict hepatic clearance .

- Caco-2 assays : Measure permeability (Papp >1×10⁻⁶ cm/s) for oral absorption potential .

- Prodrug design : Introduce ester groups on the pyrrolidone moiety to improve solubility .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target engagement?

Methodology :

- Analog synthesis : Systematically vary substituents (Table 1).

- Biological testing : Screen against primary targets (e.g., kinase enzymes) and off-target panels .

| Modification Site | Structural Change | Impact on Activity | Reference |

|---|---|---|---|

| Piperazine ring | 4-Fluorophenyl → 4-Methoxyphenyl | ↓ Target affinity; ↑ metabolic stability | |

| Thiazole C-2 position | Methyl → Ethyl | Minimal effect on IC₅₀ | |

| Pyrrolidone carbonyl | Oxidation to lactam | ↑ Solubility; ↓ plasma protein binding |

Q. What computational methods are suitable for predicting binding modes and off-target interactions?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., serotonin receptors) .

- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes .

- Machine learning : Train models on ChEMBL data to predict ADMET properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- In vitro-in vivo correlation (IVIVC) : Adjust dosing regimens based on plasma protein binding (e.g., >90% binding reduces free drug concentration) .

- Metabolite profiling : Identify active/toxic metabolites via LC-MS/MS in plasma samples .

- Tissue distribution studies : Use radiolabeled compound to quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.